molecular formula C8H10ClNO B1593056 (2-Chloro-4-methoxyphenyl)methanamine CAS No. 247569-72-8

(2-Chloro-4-methoxyphenyl)methanamine

Cat. No.: B1593056
CAS No.: 247569-72-8
M. Wt: 171.62 g/mol
InChI Key: BIUYGSUUWLLILY-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position

Properties

IUPAC Name

(2-chloro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYGSUUWLLILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625851
Record name 1-(2-Chloro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247569-72-8
Record name 1-(2-Chloro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methoxyphenyl)methanamine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemistry: (2-Chloro-4-methoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of methanamine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets, modulating their biological activity.

Comparison with Similar Compounds

    (2-Chloro-4-methylphenyl)methanamine: Similar structure with a methyl group instead of a methoxy group.

    (4-Methoxyphenyl)methanamine: Lacks the chlorine substituent.

    (2-Chloro-4-methoxybenzylamine): Similar structure but with a benzylamine group instead of a methanamine group.

Uniqueness: (2-Chloro-4-methoxyphenyl)methanamine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2-Chloro-4-methoxyphenyl)methanamine is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound is characterized by a chloro and methoxy substitution on a phenyl ring, which influences its biological activity. The synthesis typically involves the reaction of 2-chloro-4-methoxyphenol with formaldehyde and subsequent reduction to yield the amine derivative.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against resistant strains of bacteria.
  • Anticancer Properties : In vitro studies reveal that this compound can induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial effects. For instance, compounds with similar structural motifs have shown effectiveness against bacterial strains such as Staphylococcus aureus. The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, indicating potent antiproliferative effects. The mechanism may involve inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.

Data Table: Anticancer Activity

CompoundIC50 (μM)Cell LineActivity
This compound0.69 - 11HCT-116Antiproliferative
Related Derivative A1.5HeLaAnticancer
Related Derivative B0.5MCF-7Anticancer

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antiproliferative Activity : A series of synthesized derivatives were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, suggesting potential for further development as anticancer agents.
  • Mechanistic Insights : Molecular docking studies suggested effective binding to target proteins involved in cell cycle regulation and apoptosis pathways, supporting their role as potential therapeutic agents in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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